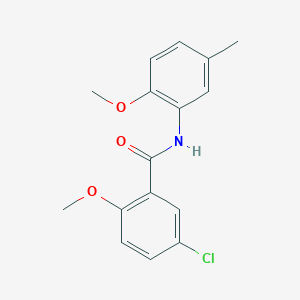![molecular formula C25H26N2O4 B5004046 4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)
4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as NPE-X or NPE-caged compounds, which are widely used in the field of neuroscience and cell biology.
Wirkmechanismus
The mechanism of action of NPE-X involves the use of light to activate the compound, which leads to the release of the caged molecule. The release of the caged molecule can be controlled by adjusting the wavelength and intensity of the light, allowing researchers to precisely control the timing and location of the release.
Biochemical and Physiological Effects:
NPE-X has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, modulation of intracellular signaling pathways, and control of gene expression. This compound has been used to study the effects of neurotransmitters and second messengers on synaptic plasticity, learning, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NPE-X in scientific research offers several advantages, including the ability to control the timing and location of the release of caged molecules, and the ability to study the effects of these molecules on cellular processes. However, there are also limitations to the use of NPE-X, including the need for specialized equipment and expertise to use the compound effectively.
Zukünftige Richtungen
There are several future directions for the use of NPE-X in scientific research, including the development of new caged compounds with improved properties and the application of these compounds in the study of complex biological systems. Additionally, the use of NPE-X in combination with other techniques, such as optogenetics and electrophysiology, may lead to new insights into the mechanisms underlying neuronal signaling and synaptic plasticity.
In conclusion, NPE-X is a powerful tool that has revolutionized the field of neuroscience and cell biology. Its unique properties and potential applications make it an important area of research for scientists around the world. As research in this field continues to evolve, we can expect to see new insights into the complex biological processes that underlie neuronal signaling and synaptic plasticity.
Synthesemethoden
The synthesis of NPE-X involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole (NBD) with 9-phenylethynyl-4-hydroxy-1,2,3,4-tetrahydroxanthen-1-one (HXT) in the presence of morpholine. The reaction results in the formation of NPE-X, which is a caged compound that can be activated by light.
Wissenschaftliche Forschungsanwendungen
NPE-X is widely used in scientific research as a tool for studying various biological processes, including neuronal signaling, synaptic plasticity, and gene expression. This compound is used to control the release of neurotransmitters and second messengers in cells, allowing researchers to study the effects of these molecules on cellular processes.
Eigenschaften
IUPAC Name |
4-[7-nitro-9-(2-phenylethynyl)-1,2,3,4,9,9a-hexahydroxanthen-4a-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-27(29)20-10-12-24-22(18-20)21(11-9-19-6-2-1-3-7-19)23-8-4-5-13-25(23,31-24)26-14-16-30-17-15-26/h1-3,6-7,10,12,18,21,23H,4-5,8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBHBNUUXAXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C#CC4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B5004017.png)
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)


![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)
